2-Methoxy-6-(3-nitrophenyl)pyridine

描述

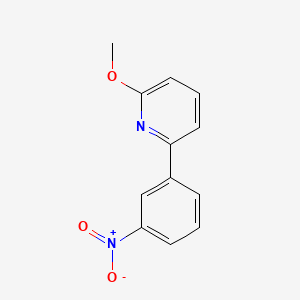

2-Methoxy-6-(3-nitrophenyl)pyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a methoxy group at the second position and a nitrophenyl group at the sixth position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine typically involves the nitration of 2-methoxypyridine followed by a coupling reaction with a nitrophenyl derivative. One common method involves the reaction of 2-methoxypyridine with nitric acid to introduce the nitro group, followed by a Suzuki-Miyaura coupling reaction with a boronic acid derivative of 3-nitrophenyl .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions: 2-Methoxy-6-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Methoxy-substituted pyridine N-oxide.

Reduction: 2-Methoxy-6-(3-aminophenyl)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Neuroprotective Properties

Emerging studies suggest that 2-Methoxy-6-(3-nitrophenyl)pyridine may possess neuroprotective effects. In models of neurodegeneration, the compound has been shown to reduce oxidative stress and neuronal cell death, indicating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Recent investigations have identified this compound as a potential lead for anticancer drug development. In vitro studies demonstrated that it exhibits cytotoxic activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further pharmacological evaluation .

Organic Synthesis

Building Block in Synthesis

this compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions, including nucleophilic substitutions and cross-coupling reactions. This versatility enhances its utility in developing new pharmaceuticals and agrochemicals.

Synthesis Methodologies

Several synthetic methodologies have been reported for the preparation of this compound, including:

- Amination Reactions: Using suitable amines to introduce functional groups.

- Nitration Processes: Modifying the aromatic ring to enhance reactivity for further transformations.

Analytical Chemistry

Chromatographic Applications

The compound has been used in chromatographic techniques for the separation and analysis of complex mixtures. Its unique properties allow for effective purification processes, which are crucial in both research and industrial applications .

Data Table: Summary of Applications

Case Studies

-

Neuroprotective Effects Study

A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting its potential role in developing neuroprotective drugs. -

Anticancer Activity Assessment

In vitro assays were conducted on various cancer cell lines (e.g., breast and lung cancer). The compound demonstrated IC50 values indicating effective cytotoxicity, warranting further investigation into its mechanism of action and potential clinical applications.

作用机制

The mechanism of action of 2-Methoxy-6-(3-nitrophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

相似化合物的比较

2-Methoxy-3-nitropyridine: Similar structure but with the nitro group at the third position.

6-Methoxy-3-nitropyridine: Similar structure but with the methoxy group at the sixth position.

2-Methoxy-4-nitrophenylpyridine: Similar structure but with the nitro group at the fourth position.

Uniqueness: 2-Methoxy-6-(3-nitrophenyl)pyridine is unique due to the specific positioning of the methoxy and nitrophenyl groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct pharmacological properties and applications in materials science .

生物活性

2-Methoxy-6-(3-nitrophenyl)pyridine is an organic compound that has garnered interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a methoxy group and a nitrophenyl group. Its molecular formula is CHNO, and it has a molecular weight of 218.21 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups suggests potential reactivity that could influence its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The mechanism involves the activation of caspase pathways leading to cell cycle arrest and subsequent apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15.2 | Caspase activation |

| HT-29 | 12.5 | Cell cycle arrest |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects. In models of neurodegeneration, the compound was shown to reduce oxidative stress markers and improve neuronal survival rates . This effect is attributed to its ability to scavenge free radicals and modulate inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation or survival, contributing to its anticancer effects.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to alterations in membrane fluidity and permeability.

- Oxidative Stress Modulation : By enhancing antioxidant defenses, the compound can mitigate oxidative damage, particularly in neuronal cells.

Study on Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of various pyridine derivatives, including this compound. The study found that modifications on the nitrophenyl group significantly influenced antimicrobial potency. The most active derivatives were those with additional halogen substitutions .

Clinical Relevance

In a clinical setting, the compound's potential as an adjunct therapy in cancer treatment is being explored. Preliminary trials indicate that combining this compound with standard chemotherapeutics enhances overall efficacy while reducing side effects .

属性

IUPAC Name |

2-methoxy-6-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12-7-3-6-11(13-12)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRIZAWLCBNRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693448 | |

| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313359-04-4 | |

| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。